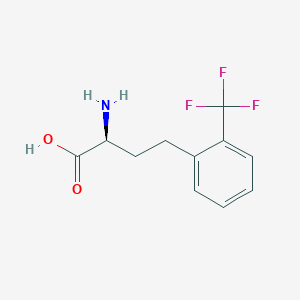

2-Trifluoromethyl-L-homophenylalanine

Description

Significance of Unnatural Amino acids in Biomedical Science and Drug Discovery

Unnatural amino acids (UAAs), also known as non-proteinogenic amino acids, are those not found among the 22 naturally encoded in the genetic code for protein assembly. wikipedia.orgnih.gov Their significance in biomedical science stems from their vast structural diversity and functional versatility, which allows for the fine-tuning of molecular properties beyond what is achievable with the canonical amino acid repertoire. sigmaaldrich.comresearchgate.net

Non-proteinogenic amino acids (NPAAs) are invaluable tools in modern drug discovery. sigmaaldrich.comresearchgate.net Possessing immense structural diversity, they are extensively utilized as chiral building blocks and molecular scaffolds for creating combinatorial libraries. sigmaaldrich.comresearchgate.net The introduction of NPAAs can fundamentally alter the properties of peptide-based drug candidates. nih.gov While peptides composed solely of natural amino acids are promising drug candidates due to their high selectivity and low toxicity, many exhibit poor stability in biological environments. nih.gov The incorporation of NPAAs can enhance enzymatic stability, improve pharmacodynamics, and increase bioavailability. researchgate.netnih.gov

These unique amino acids serve as chiral synthons, providing a basis for the stereocontrolled synthesis of complex organic molecules. Almost all naturally occurring amino acids are chiral and typically possess the L-configuration. libretexts.org This chirality is crucial for molecular recognition, influencing how peptide-based hormones fit into receptors and how enzymes interact with substrates. libretexts.org By using NPAAs, chemists can design peptidomimetics—molecules that mimic the structure and function of natural peptides but with improved drug-like properties, such as enhanced in vivo stability, greater potency, and increased selectivity. sigmaaldrich.comnih.gov

The structural modifications offered by NPAAs are diverse and include alterations to the side chain, amino group, or carboxyl group, imparting new chemical functions or physical properties. This flexibility allows for the creation of molecules with specific functions, enhanced stability, or novel interaction capabilities, advancing the fields of protein engineering, drug discovery, and biomedical research.

The introduction of fluorine into organic molecules is a well-established strategy in medicinal chemistry for enhancing the pharmacological profile of drug candidates. nih.govnih.gov Fluorine's unique properties, including its small atomic size, high electronegativity, and the strength of the carbon-fluorine (C-F) bond, allow it to profoundly influence a molecule's potency, selectivity, metabolic stability, and pharmacokinetics. nih.govnih.govstackexchange.com

Selective fluorination at a site of metabolic attack can block oxidative metabolism, as the C-F bond is significantly more resistant to cleavage than a carbon-hydrogen (C-H) bond. stackexchange.comtandfonline.com This increased metabolic stability can lead to improved bioavailability and a longer duration of action. tandfonline.comnih.gov Furthermore, the incorporation of fluorine can alter a molecule's lipophilicity, which in turn affects its solubility and ability to permeate biological membranes. nih.govresearchgate.net For instance, monofluorination or trifluoromethylation of alkyl groups typically reduces lipophilicity, while fluoro-arenes tend to be more lipophilic. nih.gov

Fluorine's high electronegativity can also modulate the electronic properties of adjacent functional groups, which can lead to stronger binding interactions with target proteins. tandfonline.comnih.gov The trifluoromethyl group (-CF3), in particular, is a strong electron-withdrawing group that can significantly alter the acidity or basicity of nearby atoms and influence intermolecular interactions. nih.gov This increased binding affinity has been documented in numerous cases and contributes to the enhanced potency of many fluorinated drugs. tandfonline.com The strategic placement of fluorine has been shown to improve the efficacy of various therapeutics, from antibiotics to antidepressants. tandfonline.comnih.gov

| Property Modified | Effect of Fluorine/Trifluoromethyl Group | Pharmacological Consequence | Reference |

|---|---|---|---|

| Metabolic Stability | Blocks oxidative metabolism due to the high strength of the C-F bond. | Increased half-life and bioavailability. | stackexchange.comtandfonline.com |

| Binding Affinity | Alters electronic properties, leading to stronger interactions with target proteins. | Enhanced potency and selectivity. | nih.govtandfonline.com |

| Lipophilicity | Modulates solubility and membrane permeability. Effect varies with the specific fluorination pattern. | Improved absorption and distribution. | nih.govresearchgate.net |

| Conformation | Can influence the preferred 3D structure of a molecule. | Optimized fit for the target's binding site. | researchgate.net |

Homophenylalanine, an amino acid with an additional methylene (B1212753) group in its side chain compared to phenylalanine, and its derivatives are important building blocks in pharmaceutical development. researchgate.net L-Homophenylalanine (L-HPA) is a crucial component for the synthesis of numerous chiral drugs. researchgate.net The incorporation of homophenylalanine and its analogues into peptide chains can impart unique structural and functional properties. nih.gov

Derivatives of homophenylalanine are utilized in the design of novel therapeutic agents. nbinno.com For example, γ-oxo-homophenylalanine derivatives serve as intermediates for producing various homophenylalanine derivatives through reduction. google.com Modifications, such as the introduction of a bromine atom in Acetyl-4-bromo-DL-phenylalanine, create versatile molecules for synthetic chemists, providing reactive sites for further chemical alterations to tailor biological activities. nbinno.com These specialized derivatives are used to develop new drug candidates, particularly for conditions affecting the central nervous system. nbinno.com

The modification of peptides with homophenylalanine derivatives has been explored to create analogues with altered conformational flexibility and biological activity. nih.gov For instance, modifying cyclolinopeptide A, a naturally occurring immunomodulatory peptide, with γ-bis(homophenylalanine) resulted in analogues with decreased conformational flexibility and potent immunosuppressive properties. nih.gov This highlights the role of homophenylalanine derivatives as key structural motifs for generating bioactive agents.

Overview of Trifluoromethylated Homophenylalanine and Closely Related Analogues in Contemporary Chemical and Biological Research

Trifluoromethylated homophenylalanine analogues represent a class of specialized amino acid derivatives that combine the structural features of homophenylalanine with the potent electronic effects of the trifluoromethyl group. These compounds have garnered attention in pharmaceutical and biochemical research as valuable building blocks for the synthesis of novel therapeutic agents. chemimpex.comchemimpex.com

While specific research on 2-Trifluoromethyl-L-homophenylalanine is not extensively detailed in publicly available literature, the study of its close analogues, such as 2- and 3-trifluoromethyl-D-β-homophenylalanine, provides significant insight into its potential applications. chemimpex.comchemimpex.com These compounds are noted for their enhanced biological activity and stability, conferred by the trifluoromethyl group. chemimpex.comchemimpex.com They serve as important tools in drug design, particularly in the synthesis of peptide-based drugs and as building blocks in medicinal chemistry. chemimpex.com

The unique structural properties of these analogues make them promising candidates for developing drugs targeting neurological disorders. chemimpex.comchemimpex.com The hydrochloride salt form of these compounds often increases their solubility, which is a beneficial property in medicinal chemistry as it can significantly impact the efficacy of drug candidates. chemimpex.com The ability of these fluorinated compounds to modulate receptor activity and influence metabolic pathways positions them as attractive options for researchers seeking to enhance the pharmacokinetic profiles and efficacy of therapeutic agents. chemimpex.com The growing interest in fluorinated compounds suggests that trifluoromethylated homophenylalanine derivatives will continue to play a significant role in the future of pharmaceutical innovation. chemimpex.com

| Compound Name | Key Structural Feature | Noted Application/Significance | Reference |

|---|---|---|---|

| L-Homophenylalanine (L-HPA) | Core homophenylalanine structure | Building block for chiral drugs. | researchgate.net |

| γ-oxo-homophenylalanine derivatives | Keto group in the side chain | Intermediates for synthesizing other homophenylalanine derivatives. | google.com |

| γ(3)-bis(homophenylalanine) | Dimer-like structure | Used to modify peptides, affecting their conformation and biological activity. | nih.gov |

| 2-Trifluoromethyl-D-β-homophenylalanine hydrochloride | Trifluoromethyl group at the 2-position of the phenyl ring | Building block for novel therapeutics, particularly for neurological disorders. | chemimpex.com |

| 3-Trifluoromethyl-D-β-homophenylalanine hydrochloride | Trifluoromethyl group at the 3-position of the phenyl ring | Valuable building block for pharmaceuticals due to enhanced bioactivity and stability. | chemimpex.com |

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-amino-4-[2-(trifluoromethyl)phenyl]butanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12F3NO2/c12-11(13,14)8-4-2-1-3-7(8)5-6-9(15)10(16)17/h1-4,9H,5-6,15H2,(H,16,17)/t9-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCXGVVUDFMBXEM-VIFPVBQESA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CCC(C(=O)O)N)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)CC[C@@H](C(=O)O)N)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12F3NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Trifluoromethyl L Homophenylalanine and Analogues

Asymmetric and Stereoselective Synthesis Approaches

The controlled introduction of a stereocenter, especially a quaternary one bearing a trifluoromethyl group, is a formidable challenge in synthetic organic chemistry. The following sections detail various asymmetric and stereoselective strategies to access these valuable building blocks.

Enantioselective Construction of α-Trifluoromethyl Amino Acids

The development of methods for the enantioselective synthesis of α-trifluoromethyl amino acids is crucial for accessing compounds like 2-trifluoromethyl-L-homophenylalanine. A variety of catalytic asymmetric approaches have been explored. nih.gov These methods can be broadly categorized into the reduction of CF3-substituted ketimines, nucleophilic additions to CF3-imines, and the addition of trifluoromethyl nucleophiles to imines. nih.gov

One prominent strategy is the Strecker reaction, which involves the addition of cyanide to a ketimine to form an α-aminonitrile, a precursor to the desired amino acid. nih.gov The use of chiral organocatalysts, such as thioureas and Brønsted acids, has shown impressive results in achieving high enantioselectivity. researchgate.net For instance, catalytic enantioselective Strecker reactions with CF3 ketimines are considered a compelling route to α,α-disubstituted amino acids. nih.gov

Another powerful approach is the biocatalytic N-H bond insertion reaction. Engineered variants of cytochrome c552 have been utilized to catalyze the asymmetric N-H carbene insertion of aryl amines with 2-diazotrifluoropropanoates. nih.govacs.org This method allows for the synthesis of chiral α-trifluoromethyl amino esters with high yields and enantiomeric ratios. nih.govacs.org By tuning the diazo compound, it is possible to invert the enantioselectivity of the enzyme, providing access to both enantiomers of the product. nih.govacs.org

The table below summarizes selected catalytic enantioselective methods for the synthesis of α-trifluoromethyl amines and their derivatives.

| Reaction Type | Catalyst/Reagent | Key Features | Reference |

| Strecker Reaction | Chiral Thioureas, Brønsted Acids | High enantioselectivity for α,α-disubstituted amino acids. | nih.govresearchgate.net |

| Biocatalytic N-H Insertion | Engineered Cytochrome c552 | High yield and enantioselectivity; access to both enantiomers. | nih.govacs.org |

| Reduction of Ketimines | Chiral Metal or Organic Catalysts | Effective for N-aryl imines. | nih.gov |

| Alkylation of Imines | Diorganozinc Reagents | A direct strategy for α-trifluoromethylamines. | nih.gov |

| Friedel-Crafts Alkylation | Chiral Ph-dbfox/Zn(NTf2)2 | High yields and good to excellent enantioselectivity for pyrrole (B145914) and indole (B1671886) derivatives. | rsc.org |

Stereoselective Approaches to Homophenylalanine Derivatives

Homophenylalanine (hPhe) is a key structural motif, and its synthesis has been approached through various stereoselective methods. One of the most effective strategies is the Friedel-Crafts reaction, which allows for the introduction of the aromatic side chain. core.ac.uk An efficient Friedel-Crafts reaction has been established using neat trifluoromethanesulfonic acid (TfOH) with stoichiometric amounts of an enantiopure aspartic acid derivative and an aromatic compound at low temperatures. core.ac.ukamanote.com This method avoids the need for large excesses of the aromatic reactant and harsh, high-temperature conditions. core.ac.uk For example, the reaction of TFA-L-Asp(Cl)-OMe with benzene (B151609) in TfOH proceeds efficiently. core.ac.uk

Enzymatic methods also provide a powerful route to L-homophenylalanine. Asymmetric synthesis from 2-oxo-4-phenylbutyric acid (2-OPBA) and L-aspartate can be achieved using a recombinant aromatic amino acid transaminase (AroAT). nih.gov By employing intermittent feeding of the substrate to overcome inhibition, a high concentration of L-HPA with excellent enantiomeric excess (>99% ee) can be produced. nih.gov The low solubility of the L-HPA product helps to drive the reaction equilibrium towards its formation. nih.gov A coupled enzymatic system using α-transaminase from Megasphaera elsdenii also allows for the preparative synthesis of L-homophenylalanine through in situ product crystallization. nih.gov

The following table highlights different approaches for the synthesis of homophenylalanine derivatives.

| Methodology | Key Reagents/Enzymes | Advantages | Reference |

| Friedel-Crafts Reaction | Trifluoromethanesulfonic acid (TfOH), Aspartic acid derivatives | Stoichiometric reactants, mild conditions, high efficiency. | core.ac.ukamanote.com |

| Enzymatic Asymmetric Synthesis | Recombinant Aromatic Amino Acid Transaminase (AroAT) | High enantioselectivity (>99% ee), equilibrium shift by product precipitation. | nih.gov |

| Coupled Enzymatic Synthesis | α-transaminase from Megasphaera elsdenii | In situ product crystallization, improved productivity. | nih.gov |

Catalytic Asymmetric Synthesis of Quaternary Trifluoromethyl Amino Acid Derivatives

The construction of quaternary α-trifluoromethyl α-amino acids presents a significant synthetic hurdle due to steric hindrance. nih.gov An efficient method to overcome this challenge is the iridium-catalyzed cascade umpolung allylation/2-aza-Cope rearrangement of tertiary α-trifluoromethyl α-amino acid derivatives. nih.govresearchgate.netnih.gov This strategy provides a variety of quaternary α-trifluoromethyl α-amino acids in high yields and with excellent enantioselectivities. nih.govnih.gov The key to this process is the umpolung reactivity, which is enabled by the activation of an isatin-ketoimine moiety, circumventing issues with enantioselectivity often seen in palladium-catalyzed allylations. nih.govnih.gov This methodology has also been successfully extended to prepare enantioenriched quaternary trifluoromethyl β-, γ-, δ-, and ε-amino acid derivatives for the first time. nih.govnih.gov

Another approach involves the dual-catalytic asymmetric radical aminotrifluoromethylation of alkenes. acs.org This method uses a Cu(I)/chiral phosphoric acid system to generate densely functionalized CF3-containing azaheterocycles with an α-tertiary stereocenter in excellent enantioselectivity. acs.org

Contemporary Chemical Synthesis Protocols

Modern synthetic methodologies offer innovative and efficient pathways to trifluoromethylated amino acids, addressing challenges such as scalability and harsh reaction conditions.

Photoredox Microfluidic Synthesis of Trifluoromethylated Amino Acids

Photoredox catalysis, particularly when combined with microfluidic technology, has emerged as a powerful tool for the synthesis of α-CF3 amino acids. nih.govacs.org This approach offers precise control over reaction time and enhanced mixing, making it suitable for large-scale synthesis. nih.govacs.orgnju.edu.cn A general, catalyst-free photoredox protocol has been developed for the radical alkylation of trifluoromethyl-containing imino esters under microfluidic conditions. acs.org Using a Hantzsch ester as a model substrate and irradiation with a 365 nm LED light, α-trifluoromethyl amino acids can be generated in high yields. acs.org This method has been successfully applied to synthesize CF3-modified analogues of isoleucine, tyrosine, phenylalanine, and alanine (B10760859). acs.org

Visible light-induced radical umpolung chemistry offers another photoredox strategy. rsc.org This technique involves the single-electron-transfer reduction of imines to generate a nitrogen-centered radical, which then migrates to the carbon center. A subsequent radical-radical cross-coupling reaction yields the desired trifluoromethylated products. rsc.org

The table below outlines the key features of photoredox microfluidic synthesis.

| Method | Key Features | Advantages | Reference |

| Radical Alkylation of Imino Esters | Catalyst-free, 365 nm LED irradiation, Hantzsch ester | High yields, scalable, efficient for various amino acid analogues. | nju.edu.cnacs.org |

| Radical Umpolung of Imines | Single-electron-transfer reduction, radical-radical cross-coupling | Synthesis of unnatural α-amino acid and amine derivatives. | rsc.org |

Reformatsky-Type Reactions for Stereoselective Access to α-Trifluoromethyl-β-amino Acid Derivatives

The Reformatsky-type reaction is a classic carbon-carbon bond-forming reaction that has been adapted for the stereoselective synthesis of fluorinated amino acids. A highly stereoselective synthesis of anti-α-trifluoromethyl-β-amino acid derivatives has been achieved through the Reformatsky-type reaction of a 2-bromo-3,3,3-trifluoropropanoic imide with various imines. nih.govrsc.orgrsc.org The reaction, conducted in the presence of ZnBr2 as a Lewis acid, proceeds in a highly anti-selective manner. nih.govrsc.orgrsc.org When using a chiral auxiliary, such as 3-(2-bromo-3,3,3-trifluoropropanoyl)-4-benzyl-2-oxazolidinone, this reaction leads to optically active α-CF3-β-amino acid derivatives with excellent stereoselectivity. rsc.org

Furthermore, the addition of a Reformatsky reagent to α-aryl(alkyl) α-trifluoromethyl N-tert-butanesulfinyl hemiaminals, which are stable surrogates for trifluoromethyl ketoimines, provides β-alkyl(aryl) β-trifluoromethyl β-amino acid derivatives in good yields and high diastereoselectivities. acs.org Mannich-type reactions involving chiral fluorinated iminium ions have also been shown to produce β-trifluoromethyl-β-amino esters with high stereoselectivity. nih.gov

Radical C-H Trifluoromethylation of Aromatic Amino Acid Residues in Peptides

The direct introduction of a trifluoromethyl group into aromatic amino acid residues within a peptide sequence represents a powerful strategy for late-stage functionalization. Radical-based approaches have emerged as effective methods to achieve this transformation under biocompatible conditions, obviating the need for protecting groups. rsc.orgrsc.org Two primary strategies have been developed: one employing a stoichiometric oxidant and the other utilizing visible-light photoredox catalysis. rsc.orgresearchgate.net These methods are particularly effective for the trifluoromethylation of tyrosine and tryptophan sidechains in native peptides. rsc.orgrsc.org

The trifluoromethylation of tyrosine residues can be accomplished using trifluoromethyl sulfinate salts, such as sodium trifluoromethanesulfinate (Langlois' reagent) or zinc difluoromethanesulfinate (Baran's reagent), in the presence of an oxidant. nih.govacs.org For instance, the reaction of a tyrosine-containing peptide with Zn(TFMS)₂ and a stoichiometric oxidant can lead to the selective trifluoromethylation of the tyrosine ring. nih.govacs.org In peptides containing both tyrosine and tryptophan, the reaction often shows high selectivity for the tryptophan residue. rsc.orgnih.govacs.org

A significant advancement in this area is the development of methods for the direct C–H ¹⁸F-trifluoromethylation of aromatic residues in peptides for applications in positron emission tomography (PET). nih.govacs.org This is achieved by generating [¹⁸F]CF₃SO₂NH₄ from [¹⁸F]fluoride, which can then be used to label tryptophan or tyrosine residues. nih.govacs.org For example, L-Tyrosine can be converted to L-Tyr(3-CF₂¹⁸F) with notable radiochemical conversion (RCC) under optimized conditions using an iron salt and an oxidant. nih.gov

| Peptide/Amino Acid | Reagent | Conditions | Product | Observations | Reference |

|---|---|---|---|---|---|

| Tyrosine-containing peptides | Zn(TFMS)₂ (Baran's reagent), stoichiometric oxidant | Biocompatible conditions | Trifluoromethylated tyrosine residue | Effective for peptides without tryptophan. | nih.gov, acs.org |

| Tryptophan-containing peptides | NaTFMS (Langlois' reagent) | Redox initiation | Trifluoromethylated tryptophan residue | High selectivity for tryptophan. | acs.org |

| Trp-Tyr dipeptide | Trifluoromethylating agent | Oxidative conditions | Trifluoromethylation at Trp residue | Exclusive modification of tryptophan. | rsc.org |

| L-Tyrosine | [¹⁸F]CF₃SO₂NH₄, TBHP, Fe(NO₃)₃·9H₂O | 40 °C, 20 min | L-Tyr(3-CF₂¹⁸F) | 14% RCC. | nih.gov |

| L-Tyrosine | [¹⁸F]CF₃SO₂NH₄, TBHP, Fe(NO₃)₃·9H₂O | 60 °C | L-Tyr(3-CF₂¹⁸F) | 53% RCC. | nih.gov |

Amino Acid-Based Synthesis of Trifluoromethylalkene Dipeptide Isosteres

Trifluoromethylalkene dipeptide isosteres (CF₃-ADIs) are valuable mimics of the peptide bond, where the carbonyl oxygen is replaced by a trifluoromethyl group, leading to a closer dipole moment to the native peptide bond. acs.org A novel synthetic route to (Z)-trifluoromethylalkene dipeptide isosteres has been developed, commencing from readily available amino acids like L-phenylalanine and L-alanine. acs.orgacs.orgnih.gov

This multi-step synthesis involves key transformations, including the nucleophilic trifluoromethylation of γ-keto esters and an Sₙ2′ alkylation of trifluoromethylated mesylates. acs.orgacs.orgnih.gov The diastereoselectivity of the Sₙ2′ reaction is notably influenced by the presence of the trifluoromethyl group. acs.orgacs.orgnih.gov This methodology provides a pathway to Xaa-Yaa-type (Z)-CF₃-ADIs, expanding the toolbox for creating peptidomimetics with tailored properties. acs.orgacs.org The synthesis of monofluoroalkene-based dipeptide isosteres has also been explored, often utilizing olefination reactions like the Horner-Wadsworth-Emmons reaction to construct the key fluorinated alkene moiety. beilstein-journals.org

Synthesis of Phenylalanine-Derived Trifluoromethyl Ketones for Catalysis

Phenylalanine-derived trifluoromethyl ketones are valuable precursors for generating dioxiranes in situ, which can then be used for oxidation catalysis. nih.gov A synthetic strategy to access these compounds involves a masked ketone approach and a Negishi cross-coupling reaction. nih.gov These ketone derivatives can be readily incorporated into peptides and demonstrate good stability and reactivity in oxidation chemistry. nih.gov

Another approach to synthesizing trifluoromethyl ketones involves the palladium-catalyzed cross-coupling reaction of phenyl trifluoroacetate (B77799) with organoboron compounds. elsevierpure.comcapes.gov.br This method is based on the oxidative addition of phenyl trifluoroacetate to a Pd(0) complex, followed by reaction with a phenylboronic acid to yield the phenyl trifluoromethyl ketone. elsevierpure.com A more recent development utilizes (diethylamino)sulfur trifluoride (DAST) to mediate the nucleophilic trifluoromethylation of benzoic acids with trifluoromethyl trimethylsilane (B1584522) (TMSCF₃), offering a direct route to trifluoromethyl ketones under mild conditions. georgiasouthern.edu Trifluoromethyl ketones are also known inhibitors of serine and cysteine proteases, and their synthesis has been explored for applications such as developing inhibitors for SARS-CoV 3CL protease. nih.gov

Biocatalytic Pathways for Enantiopure Homophenylalanine Synthesis

Biocatalysis offers highly selective and environmentally benign routes to enantiomerically pure amino acids. For L-homophenylalanine, enzymatic resolution and asymmetric synthesis using transaminases are particularly effective strategies.

Enzymatic Resolution and Biotransformations

Kinetic resolution using enzymes is a classic and effective method for obtaining enantiopure L-homophenylalanine. One reported method involves the synthesis of N-acetyl-homophenylalanine ethyl ester, followed by enzymatic resolution using the industrial enzyme alcalase. umn.educolab.ws This process yields L-(+)-homophenylalanine hydrochloride with a high enantiomeric excess (98% ee). umn.educolab.ws The advantage of this strategy lies in its simplicity and the high optical purity of the final product. umn.educolab.ws Other enzymatic approaches have also been explored, such as the use of porcine pancreas lipase (B570770) (PPL) in ionic liquids for the resolution of amino acid esters, which can offer improved enantioselectivity compared to conventional organic solvents. researchgate.net

Application of Aromatic L-Amino Acid Transaminases in Asymmetric Synthesis

Aromatic L-amino acid transaminases (AroATs) are powerful biocatalysts for the asymmetric synthesis of L-amino acids from their corresponding α-keto acids. nih.govresearchgate.netkaist.ac.kr L-homophenylalanine can be synthesized with high conversion and enantiomeric excess from 2-oxo-4-phenylbutyric acid (2-OPBA) using a recombinant AroAT from Enterobacter sp. BK2K-1. nih.govkaist.ac.krscilit.com In this reaction, an amino donor such as L-aspartate or L-glutamate provides the amino group. nih.govresearchgate.net

A key challenge in this synthesis is the substrate inhibition exhibited by the enzyme at high concentrations of 2-OPBA. nih.gov To overcome this, an "equilibrium-shift" strategy can be employed. Due to the low solubility of the L-homophenylalanine product in the reaction buffer, it precipitates out of solution as it is formed. nih.govresearchgate.net This continuous removal of the product drives the reaction equilibrium towards product formation, allowing for high conversion yields (>94%) even at high initial substrate concentrations (up to 840 mM of 2-OPBA). nih.gov The final product can be easily recovered with high purity (>99% ee) by a simple pH shift. nih.gov Thermophilic aromatic L-amino acid transaminases have also been successfully used, offering the advantage of operating at higher temperatures, which can further enhance the solubility difference between the substrate and product, thereby promoting product precipitation and shifting the reaction equilibrium. researchgate.net

| Enzyme | Substrate | Amino Donor | Key Strategy | Conversion Yield | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|---|

| Recombinant AroAT (Enterobacter sp. BK2K-1) | 2-oxo-4-phenylbutyric acid (2-OPBA) | L-aspartate | Equilibrium-shift by product precipitation | >94% | >99% | nih.gov |

| Thermophilic AroAT (Bacillus sp. T30) | 2-oxo-4-phenylbutyrate | L-glutamate | Equilibrium-shift at elevated temperature (60°C) | >95% | >99% | researchgate.net |

| α-transaminase (Megasphaera elsdenii) | 2-oxo-4-phenylbutanoic acid (OPBA) | L-glutamine | Reactive crystallization | - | Enantiopure | acs.org |

Strategic Chiral Building Blocks and Reagents in Synthesis

The synthesis of complex chiral molecules like this compound relies heavily on the use of strategic chiral building blocks and reagents. unimelb.edu.au These can be derived from the "chiral pool," which includes readily available natural products like amino acids and carbohydrates, or they can be synthesized through asymmetric catalysis. unimelb.edu.aunottingham.ac.uk For instance, serine can be a precursor for chiral synthons used in the asymmetric synthesis of various nitrogen-containing compounds. sigmaaldrich.com

In the context of fluorinated amino acids, chiral building blocks containing fluorine or trifluoromethyl groups are of particular interest. While specific building blocks for the direct synthesis of this compound are not extensively detailed in the provided context, general principles of asymmetric synthesis apply. The use of chiral auxiliaries, such as Ellman's tert-butanesulfinyl imine, can facilitate highly diastereoselective reactions to introduce chirality. nih.gov Furthermore, the development of novel chiral building blocks, such as chiral epoxy-imines, enables diversity-oriented synthesis of complex peptidomimetics. nih.gov The creation of bioisosteres, for example, converting carboxylic acids to 3-oxetanols via photoredox catalysis, highlights the innovative strategies being developed to access novel chiral structures for drug discovery. nih.gov

Chiral CF3-Containing Building Blocks and Intermediates

A powerful strategy for synthesizing enantiomerically pure trifluoromethyl-containing amino acids involves the use of chiral building blocks that already incorporate the CF3 group. nih.govrsc.org This approach transfers the existing chirality of the starting material to the final product, often through diastereoselective reactions.

One prominent method utilizes a recyclable chiral auxiliary to direct the stereochemical outcome of an alkylation reaction. For instance, a nickel(II) complex of a Schiff base formed between glycine (B1666218) and a chiral ligand can be deprotonated and then alkylated with a trifluoromethyl-containing electrophile like 3,3,3-trifluoro-1-iodoethane (CF3CH2I). mdpi.com The chiral ligand creates a specific steric environment that guides the incoming electrophile to one face of the complex, resulting in a high degree of stereoselectivity. After the alkylation, the complex is disassembled to release the desired amino acid and recover the chiral auxiliary for reuse. mdpi.com This method has been successfully applied to the large-scale synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic acid. mdpi.com

The following table details the optimized conditions for the key alkylation step in this process.

Table 1: Optimized Conditions for the Alkylation of Glycine Complex (S)-6 with ICH2CF3

| Parameter | Condition | Outcome |

|---|---|---|

| Base | Potassium Hydroxide (KOH) in Methanol (B129727) (MeOH) | Effective deprotonation |

| Solvent | Dimethylformamide (DMF) | Facilitates the reaction |

| Temperature | 20-35 °C | Controlled reaction rate |

| Precipitation | Stepwise addition of water | Induces crystallization of the major diastereomer |

| Yield | 81.1% | High efficiency |

| Diastereomeric Excess (de) | >99% | Excellent stereoselectivity |

Data sourced from a reproducible, large-scale synthesis of (S)-N-Fmoc-2-amino-4,4,4-trifluorobutanoic acid. mdpi.com

Another approach involves the condensation of enantiopure starting materials, such as phenylglycinol, with trifluoromethylated ketoesters to form chiral oxazolidines. nih.gov These cyclic intermediates can then undergo reactions like the Strecker synthesis to introduce the amino and nitrile groups, which can be subsequently hydrolyzed to the carboxylic acid. While this method can produce the target amino acids in high yields, the diastereoselectivity of the key bond-forming step can sometimes be modest, necessitating the separation of diastereomers. nih.gov

The use of 2,2,2-trifluoroethylamine (B1214592) itself as a "building block" has also been explored. nih.gov It can be incorporated into more complex molecules, such as N-2,2,2-trifluoroethylisatin ketimines. These intermediates can then participate in asymmetric reactions, catalyzed by chiral alkaloids, to generate a variety of chiral α-trifluoromethylamines with excellent yields and stereoselectivity. nih.gov

Trifluoropyruvates as Highly Electrophilic Aldol (B89426) Acceptors

Trifluoropyruvates are highly valuable reagents in the synthesis of α-trifluoromethyl-α-amino acids due to their enhanced electrophilicity. researchgate.net The strong electron-withdrawing nature of the CF3 group makes the carbonyl carbon of the pyruvate (B1213749) exceptionally susceptible to nucleophilic attack. This property is exploited in aldol-type reactions, where trifluoropyruvates act as potent acceptors for various nucleophiles. researchgate.net

The aldol products resulting from these reactions contain a trifluoromethylated stereogenic carbon center and serve as versatile building blocks for medicinally important compounds. researchgate.net For example, a decarboxylative aldol reaction between tertiary β-ketocarboxylic acids and trifluoropyruvates has been developed. researchgate.net This reaction proceeds efficiently to form the corresponding aldol adducts.

Furthermore, imines derived from trifluoropyruvates are frequently used as electrophiles. nih.gov These imino esters can undergo asymmetric Mannich-type reactions with nucleophiles like diketones, catalyzed by chiral organocatalysts such as thioureas. This approach provides a robust route to novel trifluoromethylated amino acids with good enantioselectivity. nih.gov Similarly, the Henry reaction, which involves the addition of a nitroalkane, has been achieved with high diastereoselectivity by reacting a trifluoropyruvate bearing a chiral auxiliary with a chiral organocatalyst. nih.gov

The general principle of using trifluoropyruvate derivatives in aldol and aldol-type reactions is illustrated in the table below.

Table 2: Application of Trifluoropyruvate Derivatives in Asymmetric Synthesis

| Reaction Type | Electrophile | Nucleophile Source | Catalyst/Auxiliary | Key Feature |

|---|---|---|---|---|

| Decarboxylative Aldol Reaction | Trifluoropyruvate | Tertiary β-ketocarboxylic acids | Enzyme (e.g., Vp ALD) | Forms aldol adducts with a CF3-bearing stereocenter. researchgate.net |

| Mannich-type Reaction | Imino ester of trifluoropyruvate | Diketones | Chiral thiourea (B124793) organocatalyst | Provides access to unprotected α-CF3-amino esters with good enantioselectivity. nih.gov |

| Henry Reaction | Trifluoropyruvate with chiral auxiliary | Nitroalkanes | Chiral organocatalyst | Achieves high diastereoselectivity for α-Trifluoromethyl-β-nitro-amino acids. nih.gov |

| Aldol Reaction | Glyoxylic acid (as pyruvate equivalent) | Aryl 2-acetyl acetone (B3395972) | Base (e.g., tetramethylammonium (B1211777) hydroxide) | A standard method for generating α,β-unsaturated keto acids for subsequent Michael additions. mdpi.com |

These methodologies highlight the versatility of trifluoropyruvates as electrophilic partners. Their predictable reactivity and the ability to control the stereochemical outcome through the use of chiral catalysts or auxiliaries make them a cornerstone in the synthesis of complex, fluorine-containing amino acids. researchgate.netnih.gov

Molecular Design Principles and Conformational Analysis of 2 Trifluoromethyl L Homophenylalanine

Influence of the Trifluoromethyl Group on Peptide and Protein Conformation

The trifluoromethyl (CF3) group, owing to its distinct size and high electronegativity, exerts profound effects on the conformational preferences of the polypeptide chain. These effects are critical in the design of peptides with specific secondary structures and folding patterns.

Induction and Stabilization of Secondary Structures (e.g., β-Turns)

The trifluoromethyl group can play a significant role in promoting the formation of defined secondary structures. High-level ab initio molecular orbital calculations on model peptides containing a trifluoromethyl side-chain have indicated a notable preference for the C5 conformation, which is characteristic of β-structures, over the C7eq form. capes.gov.br This suggests that amino acids with a trifluoromethyl side-chain have a stronger tendency to form β-structures compared to their non-fluorinated counterparts like alanine (B10760859) and valine. capes.gov.br

Furthermore, the direct attachment of trifluoromethyl groups to a peptide backbone has been shown to significantly stabilize helical structures, such as the 14-helix in oligo-β-peptides. nih.gov This stabilization is attributed to the CF3 group's ability to enhance the intramolecular hydrogen-bonding capacity of the backbone amides. nih.gov In the context of β-turns, which are crucial elements in protein folding and molecular recognition, up to 25% of all residues in proteins are involved in these structures. nih.gov The stabilization of a β-turn is a complex process influenced by local torsional preferences and can be further reinforced by interstrand hydrogen bonding. nih.gov The propensity of the trifluoromethyl group to favor specific conformations and enhance hydrogen bonding suggests its utility in designing and stabilizing peptides with β-turn motifs.

Steric and Electronic Effects on Polypeptide Backbone Dynamics and Folding

The conformational stability of a peptide bond is not solely determined by steric repulsion; electronic effects also play a crucial role. nih.gov The trifluoromethyl group introduces significant steric bulk and potent electronic effects that modulate the dynamics and folding of the polypeptide backbone. The steric hindrance of the CF3 group can influence the rotational barriers around single bonds and dictate the accessible conformational space. nih.gov

Cross-Strand Interactions of Fluorinated Amino Acids in β-Hairpin Constructs

β-hairpins are fundamental motifs in protein architecture, stabilized by cross-strand interactions between amino acid side chains. The incorporation of fluorinated amino acids can significantly alter these interactions. Studies on β-hairpin constructs incorporating hexafluoroleucine (Hfl), an amino acid with a fluorinated side chain, provide insight into the behavior of such residues. nih.govnih.gov

While the introduction of Hfl did not disrupt the formation of the β-hairpin structure, the thermodynamic stability of the hairpin was affected by the nature of the cross-strand pairing. nih.gov In aqueous buffers, the side-chain interaction energies were found to follow the order of Leu-Leu > Hfl-Leu > Hfl-Hfl, indicating that the interactions involving fluorinated side chains are weaker than those between hydrocarbon side chains in this environment. nih.gov However, the solvent environment can dramatically modulate these interactions. In a more non-polar solvent like 90% methanol (B129727) (MeOH), the interaction energies for Hfl-Leu and Hfl-Hfl pairs increased compared to their interactions in water, while the effect on Leu-Leu interactions was not significant. nih.gov This suggests that the "fluorous effect," where fluorinated moieties preferentially interact with each other, is highly context- and environment-dependent. nih.gov

Table 1: Cross-Strand Interaction Energies in a β-Hairpin Construct

| Interacting Pair | Solvent | Interaction Energy (kcal/mol) |

|---|---|---|

| Leu-Leu | Aqueous Buffer | Strongest |

| Hfl-Leu | Aqueous Buffer | Intermediate |

| Hfl-Hfl | Aqueous Buffer | Weakest |

| Hfl-Leu | 90% MeOH | Increased vs. Aqueous |

| Hfl-Hfl | 90% MeOH | Increased vs. Aqueous |

| Leu-Leu | 90% MeOH | Similar to Aqueous |

Data derived from studies on hexafluoroleucine (Hfl) containing peptides. nih.gov

Modulation of Molecular Properties for Enhanced Bioactivity

The chemical modifications inherent in 2-trifluoromethyl-L-homophenylalanine—both the fluorination and the backbone extension—are key strategies for enhancing the therapeutic potential of peptides. These modifications can improve pharmacokinetic properties such as membrane permeability and resistance to degradation.

Enhanced Lipophilicity and Hydrophobicity

Lipophilicity, often quantified as the octanol-water partition coefficient (LogP), is a critical physicochemical property that influences a molecule's absorption, distribution, metabolism, and excretion (ADMET) profile. researchgate.netnih.gov The introduction of fluorine into organic molecules is a common strategy to modulate these properties. nih.gov

Impact on Proteolytic and Metabolic Stability of Peptides

A major hurdle in the development of peptide-based therapeutics is their rapid degradation by proteases in the body. nih.gov The incorporation of this compound addresses this challenge in two ways. Firstly, the inclusion of a homologated amino acid (a β-amino acid) in the peptide backbone confers significant resistance to enzymatic cleavage. nih.gov Peptides constructed from β-amino acids exhibit a superior stability profile compared to their α-peptide counterparts, and efforts to achieve proteolytic hydrolysis of a β-β peptide bond have generally been unsuccessful. nih.gov

Secondly, the fluorination of the side chain further enhances metabolic stability. nih.gov The presence of the sterically demanding and electronically withdrawing trifluoromethyl group near the peptide bond can hinder the approach and binding of proteolytic enzymes. For example, the incorporation of (R)-α-trifluoromethylalanine adjacent to a known cleavage site for the enzyme pepsin resulted in the near-complete inhibition of hydrolysis at that position. researchgate.net Additionally, modifications at the N-terminus of peptides are known to slow nonspecific degradation by exopeptidases, which are a major cause of rapid peptide breakdown. nih.gov The combination of backbone homologation and side-chain fluorination makes peptides containing this compound exceptionally resistant to proteolytic and metabolic degradation, thereby increasing their in vivo half-life and therapeutic efficacy.

Altered Electronic Properties and Nucleophilicity of Neighboring Amino Groups

The introduction of a trifluoromethyl (-CF3) group at the ortho position of the phenyl ring in L-homophenylalanine significantly alters the electronic landscape of the amino acid. The -CF3 group is one of the most potent electron-withdrawing groups used in medicinal chemistry. nih.gov This strong inductive effect has profound implications for the reactivity of the neighboring amino group.

The electron-withdrawing nature of the trifluoromethyl group decreases the electron density on the aromatic ring and, by extension, influences the basicity and nucleophilicity of the proximal amine. Nucleophilicity, the ability of an atom to donate an electron pair to an electrophile, is a critical factor in many chemical and biological reactions. For an amino group, a decrease in electron density leads to a reduction in its ability to act as a nucleophile.

While direct experimental data on the nucleophilicity of the amino group in this compound is not extensively documented in publicly available literature, the principles of physical organic chemistry provide a clear prediction. The Hammett constant (σ), a measure of the electronic effect of a substituent on a benzene (B151609) ring, is significantly positive for the -CF3 group, indicating its strong electron-withdrawing character. nih.gov This leads to a decrease in the pKa of the amino group, making it a weaker base and, consequently, a less effective nucleophile compared to its non-fluorinated counterpart, L-homophenylalanine.

This modulation of nucleophilicity can be a deliberate design element in peptide synthesis. For instance, a reduced nucleophilicity of the side-chain amino group could prevent unwanted side reactions during the chemical synthesis of complex peptides.

| Property | Effect of 2-Trifluoromethyl Group | Reference |

| Electronic Nature | Strongly electron-withdrawing | nih.gov |

| Neighboring Amine Basicity | Decreased | nih.gov |

| Neighboring Amine Nucleophilicity | Decreased | nih.gov |

Conformational Restriction and Its Role in Peptide Stability and Functionality

The incorporation of this compound into a peptide chain introduces significant conformational constraints that can profoundly influence the peptide's secondary structure, stability, and ultimately, its biological function. These constraints arise from both steric and electronic factors imparted by the trifluoromethyl group.

Furthermore, the fluorine atoms of the -CF3 group can participate in non-covalent interactions, including dipole-dipole and fluorous interactions, which can further stabilize local peptide structures. nih.gov The introduction of fluorinated amino acids can lead to enhanced proteolytic stability. The bulky and electronically distinct nature of the fluorinated side chain can hinder the recognition and binding of proteases, enzymes that degrade peptides and proteins. nih.gov This increased resistance to enzymatic degradation is a highly desirable property for peptide-based therapeutics, as it can lead to a longer in vivo half-life.

The ability of this compound to induce specific conformational preferences can be harnessed to design peptides with enhanced receptor binding affinity and selectivity. By pre-organizing the peptide into a conformation that is complementary to the binding site of a biological target, the binding energy can be increased. This principle is a cornerstone of rational drug design, where conformational restriction is used to optimize the pharmacological properties of peptide ligands. nih.gov

| Feature | Consequence of 2-Trifluoromethyl Group | Impact on Peptide | Reference |

| Steric Bulk | Increased steric hindrance | Restricted side-chain rotation, potential for specific rotamer preference. | nih.gov |

| Conformational Entropy | Reduction in available conformations | Can favor and stabilize specific secondary structures (e.g., helices, turns). | nih.gov |

| Proteolytic Stability | Potential for increased resistance to enzymatic degradation | Enhanced in vivo half-life for therapeutic peptides. | nih.gov |

| Receptor Binding | Pre-organization of peptide conformation | Potential for enhanced binding affinity and selectivity. | nih.gov |

Applications in Advanced Biochemical and Medicinal Research

Peptide and Peptidomimetic Design and Synthesis

The incorporation of 2-Trifluoromethyl-L-homophenylalanine into peptide structures is a key strategy for enhancing their therapeutic potential. The trifluoromethyl group, in particular, offers a combination of high electronegativity, metabolic stability, and lipophilicity, which can profoundly influence the biological and physicochemical properties of the resulting peptides.

The introduction of this compound into peptide sequences can lead to a significant enhancement of their pharmacological activity and potency. The trifluoromethyl (CF3) group is a strong electron-withdrawing moiety that can alter the acidity of nearby functional groups and influence non-covalent interactions, such as hydrogen bonding and hydrophobic interactions, which are critical for peptide-receptor binding. nih.govnih.gov The increased lipophilicity imparted by the CF3 group can also improve the ability of peptides to cross cellular membranes, potentially leading to better bioavailability and efficacy.

Furthermore, the homophenylalanine structure, with its additional methylene (B1212753) group in the side chain, provides increased conformational flexibility compared to the natural phenylalanine. This added flexibility can allow the peptide to adopt a more optimal conformation for binding to its biological target, thereby increasing its potency. Research has shown that peptides containing fluorinated amino acids can exhibit enhanced resistance to metabolic degradation by proteases, leading to a longer duration of action in biological systems. mdpi.com

Table 1: Impact of Trifluoromethyl Group on Peptide Properties

| Property | Effect of Trifluoromethyl Group | Reference |

|---|---|---|

| Lipophilicity | Increased | nih.govnih.gov |

| Metabolic Stability | Enhanced resistance to enzymatic degradation | mdpi.com |

| Binding Affinity | Can be enhanced through favorable interactions | nih.gov |

| Conformation | Influences peptide backbone and side-chain orientation | mdpi.com |

The development of peptide-based drugs often faces challenges related to poor selectivity, leading to off-target effects. The incorporation of this compound can address this issue by providing unique steric and electronic properties that can be exploited to achieve higher receptor selectivity. The bulky trifluoromethyl group can create specific steric constraints that favor binding to a particular receptor subtype while preventing binding to others. wikipedia.org

The electronic nature of the trifluoromethyl group can also influence the binding affinity and selectivity of a peptide. The strong dipole moment of the C-F bonds can lead to favorable electrostatic interactions with complementary residues in the receptor's binding pocket. Moreover, the fluorinated side chain can participate in orthogonal multipolar interactions with carbonyl groups of the peptide backbone or the receptor, further stabilizing the peptide-receptor complex. These specific interactions can contribute to a higher affinity and selectivity for the target receptor, which is a critical aspect in the design of safer and more effective peptide-based therapeutics. nih.gov

Combinatorial chemistry is a powerful tool for the discovery of new drug leads. The synthesis of large and diverse peptide libraries allows for the rapid screening of millions of compounds to identify those with the desired biological activity. americanpeptidesociety.org The inclusion of unnatural amino acids like this compound in these libraries significantly expands their chemical diversity and increases the probability of finding novel and potent drug candidates. researchgate.net

The "split-and-mix" synthesis method is a common approach for generating "one-bead-one-compound" combinatorial peptide libraries. americanpeptidesociety.orgresearchgate.net In this process, this compound can be used as a building block alongside natural amino acids and other unnatural amino acids. The resulting libraries contain a vast array of peptides with unique sequences and properties, which can then be screened against a variety of biological targets, including receptors, enzymes, and ion channels, to identify new leads for drug development.

Enzyme and Receptor Interaction Studies

The unique properties of this compound make it an attractive component for the design of potent and selective enzyme inhibitors and for probing the structure-activity relationships of bioactive compounds.

The design of enzyme inhibitors often involves the synthesis of substrate analogs that can bind to the active site of the enzyme but cannot be processed, thereby blocking its activity. The incorporation of this compound into inhibitor scaffolds can lead to enhanced inhibitory potency and selectivity.

Angiotensin-Converting Enzyme (ACE) Inhibitors: ACE is a key enzyme in the renin-angiotensin system, which regulates blood pressure. nih.govnih.gov The design of ACE inhibitors has been a successful strategy for the treatment of hypertension. biorxiv.org Research has shown that the incorporation of a trifluoromethyl group into the structure of ACE inhibitors can significantly enhance their potency. mdpi.com The hydrophobic and electron-withdrawing nature of the trifluoromethyl group can lead to improved binding to the active site of ACE. laskerfoundation.org The homophenylalanine scaffold can also contribute to optimal positioning of the inhibitor within the enzyme's active site.

Alanyl Aminopeptidases: These enzymes are involved in various physiological processes, and their inhibitors have potential therapeutic applications. mdpi.commedchemexpress.com Studies on phosphonic acid analogues of homophenylalanine have demonstrated their potential as inhibitors of alanyl aminopeptidases. mdpi.com The extended side chain of homophenylalanine appears to be beneficial for binding to the enzyme's active site. The addition of a trifluoromethyl group to the phenyl ring could further enhance inhibitory activity through increased hydrophobicity and favorable electronic interactions.

α-Glucosidase: This enzyme is involved in the digestion of carbohydrates, and its inhibition is a therapeutic strategy for managing type 2 diabetes. nih.govresearchgate.netnih.gov Various natural and synthetic compounds have been identified as α-glucosidase inhibitors. news-medical.netscielo.br The design of new inhibitors could benefit from the incorporation of this compound, as the trifluoromethylphenyl moiety could establish strong interactions within the enzyme's active site.

Protein Tyrosine Phosphatase 1B (PTP1B): PTP1B is a negative regulator of insulin and leptin signaling pathways, making it a promising target for the treatment of type 2 diabetes and obesity. researchgate.netnih.govfrontiersin.orgsemanticscholar.org The development of potent and selective PTP1B inhibitors is an active area of research. The incorporation of fluorinated phenylalanine derivatives has been shown to yield potent PTP1B inhibitors. researchgate.net The 2-trifluoromethylphenyl group of the subject compound could mimic the phosphotyrosine substrate and interact with the active site of PTP1B.

Table 2: Potential Inhibitory Applications of this compound Based Scaffolds

| Target Enzyme | Therapeutic Area | Rationale for Inhibition | Reference |

|---|---|---|---|

| Angiotensin-Converting Enzyme (ACE) | Hypertension | Blockade of angiotensin II production | nih.govmdpi.com |

| Alanyl Aminopeptidases | Various (e.g., cancer) | Modulation of peptide metabolism | mdpi.commdpi.com |

| α-Glucosidase | Type 2 Diabetes | Delay of carbohydrate digestion | nih.govnih.gov |

| Protein Tyrosine Phosphatase 1B (PTP1B) | Type 2 Diabetes, Obesity | Enhancement of insulin and leptin signaling | researchgate.netnih.gov |

Understanding the relationship between the structure of a molecule and its biological activity is fundamental to drug design. rsc.org The systematic modification of a lead compound and the evaluation of the resulting changes in activity provide valuable insights for optimizing its properties. The incorporation of this compound into a peptide or small molecule provides a unique tool for SAR studies.

The trifluoromethyl group at the 2-position of the phenyl ring introduces specific steric and electronic perturbations that can be used to probe the requirements of a binding pocket. wikipedia.org By comparing the activity of a compound containing this compound with its non-fluorinated counterpart or with isomers having the trifluoromethyl group at different positions (e.g., 3- or 4-position), researchers can deduce the importance of steric bulk and electronic effects in that specific region of the molecule for its interaction with the biological target. The extended homophenylalanine backbone also allows for the exploration of the spatial requirements of the binding site.

Table 3: Physicochemical Properties of Functional Groups for SAR Studies

| Functional Group | Key Physicochemical Properties | Impact on Molecular Interactions |

|---|---|---|

| Phenyl | Hydrophobic, Aromatic | π-π stacking, hydrophobic interactions |

| Trifluoromethyl (CF3) | Highly lipophilic, Electron-withdrawing, Sterically demanding | Hydrophobic interactions, Dipole-dipole interactions, Steric hindrance |

| Homophenylalanine side chain | Increased length and flexibility | Probes larger binding pockets, Allows for conformational adjustments |

Application as Mechanistic Probes in Biochemical Pathways

The introduction of fluorinated amino acids into biological systems provides a powerful method for investigating enzymatic mechanisms and metabolic pathways. The trifluoromethyl group in this compound can serve as a sensitive reporter group. Its strong electron-withdrawing nature can influence the electronic environment of the molecule, potentially altering its interaction with enzymes and providing insights into substrate recognition and binding.

Furthermore, fluorinated tyrosines have been successfully employed as probes to investigate the role of tyrosine residues in various enzymatic mechanisms. By analogy, this compound can be used to probe the active sites of enzymes that process phenylalanine or similar aromatic amino acids. The unique spectroscopic signature of the 19F nucleus allows for the use of fluorine NMR to monitor the fate of the amino acid within a biochemical pathway, providing real-time information on metabolic processes. scispace.com

Radiolabeled phenylalanine analogues have also demonstrated significant utility in imaging brain tumors by targeting the L-type amino acid transport system. nih.gov This highlights the potential for developing radiolabeled versions of this compound as probes for studying amino acid transport and metabolism in both healthy and diseased states. The insights gained from such studies can be crucial for understanding disease pathogenesis and for the development of targeted therapies.

Advanced Analytical and Structural Probes

The trifluoromethyl group of this compound offers significant advantages for use in advanced analytical and structural biology techniques, particularly in the study of proteins and peptides.

Fluorine-19 (19F) NMR spectroscopy is a powerful tool for studying protein structure and dynamics, especially for large and complex systems like membrane proteins. nih.govresearchgate.net The key advantages of 19F NMR include its high sensitivity, the 100% natural abundance of the 19F isotope, and the absence of background signals in biological samples. nih.gov The chemical shift of the 19F nucleus is highly sensitive to its local environment, making it an excellent probe for conformational changes. nih.gov

The incorporation of this compound into peptides and proteins allows for the introduction of a trifluoromethyl group as a 19F NMR label. nih.gov Trifluoromethyl groups are particularly advantageous as they provide a strong NMR signal and are less susceptible to the large chemical shift anisotropy that can lead to line broadening, a common issue with monofluorinated probes. nih.govresearchgate.net This allows for the acquisition of high-resolution spectra even for large membrane-embedded proteins. nih.gov

Researchers have successfully incorporated trifluoromethyl-L-phenylalanine into membrane-active peptides to study their structure and orientation within lipid bilayers. researchgate.netacs.org These studies provide valuable information on how these peptides interact with and disrupt cell membranes, which is crucial for the development of new antimicrobial agents.

Table 1: Advantages of Trifluoromethyl Groups as 19F NMR Probes

| Property | Advantage for Protein NMR |

| Strong NMR Signal | High sensitivity and shorter acquisition times. |

| High Sensitivity to Environment | Allows for the detection of subtle conformational changes. |

| No Biological Background | Simplifies spectra and data analysis. |

| Smaller Chemical Shift Anisotropy | Results in narrower line widths and better resolution. |

Protein engineering aims to improve the properties of enzymes and other proteins for various applications. A significant challenge in this field is enhancing protein stability. The incorporation of non-natural amino acids, such as this compound, has emerged as a promising strategy for stabilizing proteins.

The ability to genetically encode the incorporation of fluorinated amino acids opens up possibilities for systematically studying the effects of fluorination at different positions within a protein, providing a rational approach to enzyme engineering. nih.gov

The development of molecular tracers for in vivo imaging is a cornerstone of modern medical diagnostics. Positron Emission Tomography (PET) is a highly sensitive imaging technique that relies on the detection of positron-emitting radionuclides. Amino acid-based PET tracers are particularly valuable for oncology, as many tumors exhibit upregulated amino acid transport and metabolism. nih.govnih.gov

Analogues of phenylalanine have been successfully radiolabeled with fluorine-18 (18F) and evaluated as PET tracers for tumor imaging. nih.govresearchgate.net These tracers target the L-type amino acid transporter (LAT1), which is overexpressed in many types of cancer. The development of an 18F-labeled version of this compound would provide a novel probe for PET imaging. The trifluoromethyl group could potentially influence the tracer's biodistribution and tumor uptake characteristics. Such a tracer could offer improved imaging contrast and diagnostic accuracy for various cancers. The synthesis of such tracers typically involves nucleophilic fluorination of a suitable precursor.

Table 2: Comparison of Potential Biological Tracers

| Tracer Type | Imaging Modality | Biological Target | Potential Advantages |

| Radiolabeled Phenylalanine Analogues | PET | L-type amino acid transporters | High sensitivity, specific tumor uptake. |

| 18F-labeled this compound | PET | L-type amino acid transporters | Potentially altered biodistribution and improved tumor-to-background ratio. |

Catalysis and Bioconjugation in Chemical Biology

The unique chemical properties of the trifluoromethyl group also lend themselves to applications in catalysis and chemical biology.

Researchers have explored the use of peptides containing trifluoromethyl ketone derivatives of phenylalanine as catalysts for oxidation reactions. nih.govnih.gov These peptide-based catalysts can generate dioxiranes in situ, which are powerful oxidizing agents. nih.govnih.gov The trifluoromethyl ketone moiety is crucial for the catalytic activity.

In one study, a phenylalanine analogue containing a trifluoromethyl ketone was synthesized and incorporated into a peptide scaffold. nih.gov This peptide catalyst was shown to be effective in the epoxidation of olefins with good yields. nih.govfigshare.com The peptide backbone can create a chiral microenvironment around the catalytic center, enabling enantioselective transformations. X-ray crystallography of such a catalyst revealed a folded secondary structure, although the trifluoromethyl ketone was oriented away from the peptide scaffold in the solid state. nih.gov Future work in this area may focus on designing peptide sequences that promote specific conformations to enhance stereoselectivity. nih.gov

This approach represents a promising strategy for developing novel, efficient, and selective catalysts for a range of chemical transformations, merging the principles of biocatalysis and organocatalysis.

Emerging Trends and Future Research Directions

Integration of Computational Methods and Artificial Intelligence in Molecular Design and Predictive Synthesis

The design and synthesis of peptides and proteins incorporating non-canonical amino acids like 2-Trifluoromethyl-L-homophenylalanine are being revolutionized by computational tools and artificial intelligence (AI). These in silico approaches accelerate the discovery process, reduce costs, and enable the design of molecules with highly specific properties.

Machine learning (ML) is also being applied to predict the synthetic accessibility and efficiency of peptide synthesis. chemrxiv.orgnih.gov ML algorithms can be trained on data from automated synthesizers to predict the success of coupling reactions, including those involving sterically demanding or electronically modified NNAAs. chemrxiv.orgnih.govspringernature.com This predictive capability is crucial for planning the large-scale synthesis of peptides containing this compound, helping to preemptively identify and mitigate challenging steps in the synthetic process. Furthermore, computational methods are integral to understanding the molecular-level interactions of the final products. In silico docking and molecular dynamics simulations can predict how the trifluoromethyl group on the homophenylalanine scaffold will interact within a protein's binding pocket, guiding the rational design of potent enzyme inhibitors or receptor modulators. mdpi.com

| Computational Tool/Method | Primary Function | Potential Application for this compound | Reference |

|---|---|---|---|

| Generative AI (e.g., PepINVENT, NCFlow) | De novo design of peptides with non-natural amino acids. | Designing novel peptides where the CF3 group enhances binding or stability. | akjournals.comacs.orgrsc.org |

| Machine Learning (ML) for Synthesis | Predicts efficiency and outcomes of peptide synthesis steps. | Optimizing and troubleshooting the synthesis of peptides containing the sterically hindered amino acid. | chemrxiv.orgnih.govspringernature.com |

| Molecular Dynamics (MD) Simulations | Simulates the movement and interaction of atoms and molecules. | Predicting the conformational effects of the amino acid on peptide structure. | rsc.org |

| In Silico Docking | Predicts the binding orientation of a molecule to a target. | Screening potential protein targets and designing high-affinity ligands. | mdpi.com |

Development of Novel and Sustainable Fluorination Methodologies for Expanding Analog Libraries

The synthesis of fluorinated amino acids has traditionally been hampered by the need for harsh conditions or limited substrate scope. rsc.orgamidetech.com However, emerging methodologies are providing more sustainable and versatile routes to compounds like this compound and enabling the rapid expansion of analog libraries.

Photoredox and Flow Chemistry: Visible-light-mediated photoredox catalysis has become a powerful strategy for mild and selective trifluoromethylation. akjournals.comrsc.orgamidetech.com These methods can utilize radical-based approaches to install CF3 groups onto amino acid precursors under biocompatible conditions. scispace.commblintl.com When combined with continuous flow technology, these reactions offer enhanced control, improved safety, and greater potential for large-scale synthesis. acs.orgrsc.orgchemrxiv.orgamidetech.com A continuous process for producing fluorinated amino acids has been developed that avoids the need for intermediate purification, paving the way for more efficient and scalable production. acs.orgnih.gov This integration of photoredox and flow chemistry is ideal for synthesizing derivatives of this compound with varied substitution patterns. rsc.org

Late-Stage Functionalization: A particularly exciting trend is the late-stage functionalization of peptides. mdpi.com Instead of building a peptide from a pre-fluorinated amino acid, these methods introduce the trifluoromethyl group directly onto an existing peptide chain. springernature.com Techniques have been developed that use photoredox catalysis to selectively modify aromatic residues like tyrosine and tryptophan in unprotected peptides. scispace.commblintl.com This strategy allows for the rapid diversification of complex biomolecules, enabling the creation of an entire library of fluorinated peptide analogs from a single, non-fluorinated parent peptide. Such approaches could be adapted to introduce CF3 groups into peptides containing homophenylalanine, or to add other fluoroalkyl groups for diverse applications. scispace.com

Biocatalysis: Enzymatic approaches to fluorination and trifluoromethylation represent a green and highly selective alternative to traditional chemical synthesis. nih.govnih.gov Researchers have engineered enzymes, such as laccase and nonheme iron enzymes, to catalyze the introduction of trifluoromethyl groups into organic molecules under mild, aqueous conditions. nih.govnih.gov While not yet applied specifically to this compound, the future development of bespoke enzymes could provide a highly sustainable and enantioselective route to this amino acid and its derivatives.

| Methodology | Key Advantages | Relevance for Analog Library Expansion | Reference |

|---|---|---|---|

| Photoredox / Flow Chemistry | Mild conditions, scalability, precise control, enhanced safety. | Enables efficient and large-scale synthesis of diverse CF3-containing amino acid precursors. | acs.orgrsc.orgamidetech.comrsc.org |

| Late-Stage Peptide Functionalization | Rapid diversification of existing peptides, bypasses de novo synthesis. | Allows for the creation of libraries of CF3-peptides from a single precursor peptide. | springernature.comscispace.commblintl.com |

| Biocatalysis | High selectivity, environmentally friendly ("green") conditions. | Future potential for highly specific and sustainable enzymatic synthesis routes. | nih.govnih.gov |

| Novel Reagents (e.g., for Trifluoromethylthiolation) | Introduces novel fluorinated functional groups with unique properties. | Expands the chemical space beyond the CF3 group to other motifs like CF3S. | durham.ac.ukacs.org |

Exploration of this compound and its Derivatives in Supramolecular Chemistry and Advanced Materials Science

The incorporation of fluorinated amino acids into peptides is a powerful strategy for engineering self-assembling biomaterials with unique properties. akjournals.comacs.org The principles governing this assembly suggest a rich future for this compound in supramolecular chemistry and materials science.

The "fluorous effect"—the tendency of fluorinated moieties to segregate from both hydrophobic and hydrophilic environments—is a key driver of self-assembly. akjournals.com By incorporating residues like this compound, which contains a highly hydrophobic trifluoromethyl group, into peptide sequences, researchers can precisely control intermolecular interactions. rsc.orgnih.gov This control allows for the rational design of peptides that self-assemble into a variety of well-defined hierarchical structures, including nanofibers, ribbons, nanorods, and macroscopic hydrogels. akjournals.comrsc.orgdurham.ac.uknih.gov

For example, studies have shown that incorporating trifluoromethylated tyrosine residues into peptide dendrimers can drive their assembly into long nanorods. akjournals.com A greater degree of fluorination in amphipathic peptides has also been shown to promote fibrillation and the formation of stable hydrogels. rsc.org It is therefore highly probable that peptides containing this compound could be designed to form similar supramolecular structures. These materials could have significant applications in biomedicine, such as scaffolds for tissue engineering or as vehicles for drug delivery. akjournals.comacs.orgnih.gov

The introduction of the trifluoromethyl group not only influences self-assembly but also enhances the thermal and proteolytic stability of the resulting materials. akjournals.comspringernature.comrsc.org This increased robustness is a critical advantage for creating durable advanced materials. Future research will likely focus on systematically studying the structure-property relationships of peptides containing this compound, exploring how the position and density of this residue within a sequence can be tuned to produce materials with specific mechanical, chemical, and biological properties. The exploration of these fluorinated peptide building blocks opens the door to a new class of bio-inspired materials with programmable functions. acs.orgbiosynth.com

Broadening the Scope of Biological Systems Amenable to Trifluoromethylated Amino Acid Probes

The unique nuclear magnetic resonance properties of the fluorine-19 (¹⁹F) nucleus make trifluoromethylated amino acids exceptional probes for studying biological systems. amidetech.com Because fluorine is absent from most biological molecules, ¹⁹F NMR provides a background-free window to observe the structure, dynamics, and interactions of proteins without interference from other signals. amidetech.comdurham.ac.uk this compound, with its CF3 group, is an ideal candidate for such applications.

A primary future direction is the use of this amino acid to probe complex biological environments, including in-cell studies. A prerequisite for any in-cell application is cellular uptake. Research has shown that other fluorinated aromatic amino acids, such as fluorotryptophan and p-fluorophenylalanine, are actively transported into human cells via transporters like system L. akjournals.com Given its structural similarity to phenylalanine, it is plausible that this compound could be taken up by similar mechanisms, making it a viable probe for intracellular protein studies.

The key to unlocking the full potential of such probes is the ability to incorporate them site-specifically into a protein of interest. This is achieved through genetic code expansion, a technology that allows for the ribosomal incorporation of non-canonical amino acids in response to a reassigned codon (e.g., the amber stop codon, UAG). chemrxiv.orgscispace.comrsc.org Orthogonal aminoacyl-tRNA synthetase/tRNA pairs have been successfully evolved for other trifluoromethylated amino acids, enabling their incorporation into proteins in both bacterial and mammalian cells. amidetech.comnih.gov A major area of future research will be the development of a dedicated, orthogonal synthetase/tRNA pair for this compound. This would allow researchers to place this sensitive ¹⁹F NMR probe at any desired position within a protein, enabling detailed studies of:

Protein-ligand interactions: Observing changes in the ¹⁹F chemical shift upon drug binding to map interaction sites and determine binding affinities. nih.gov

Protein-protein interactions: Using the probe to monitor conformational changes that occur upon the formation of protein complexes. biosynth.comnih.gov

Protein dynamics and folding: Tracking the local environment of the probe to understand how proteins move and adopt their functional structures. amidetech.com

The development of these tools will broaden the scope of biological questions that can be answered, moving from in vitro systems to the more complex and physiologically relevant environment inside living cells. amidetech.comproteogenix.science

Strategies for Large-Scale Preparation of Fluorine-Incorporated Peptides and Proteins

As the applications for peptides and proteins containing this compound expand from basic research to preclinical and therapeutic development, the need for robust, scalable manufacturing strategies becomes paramount. Current research is focused on overcoming the challenges associated with the large-scale production of these complex biomolecules.

Automated Flow Chemistry: One of the most promising advances is the development of automated fast-flow peptide synthesis (AFPS). chemrxiv.orgamidetech.com This technology marries the principles of solid-phase peptide synthesis (SPPS) with the advantages of continuous flow chemistry, such as efficient mixing and precise temperature control. akjournals.comamidetech.comdurham.ac.uk AFPS machines can now synthesize entire protein chains up to 164 amino acids long in a matter of hours, a significant speed increase over traditional batch methods. acs.orgchemrxiv.orgamidetech.com Crucially, this approach is well-suited for the incorporation of unnatural amino acids, offering a viable path to the large-scale chemical synthesis of proteins containing this compound. akjournals.comacs.org

Advanced Solid-Phase Peptide Synthesis (SPPS): While traditional SPPS is the most common method for creating peptides with unnatural amino acids, it faces challenges, particularly with long or hydrophobic sequences which are prone to aggregation. rsc.orgmdpi.commblintl.comnih.govbiosynth.com The hydrophobicity of fluorinated residues can exacerbate this issue, leading to incomplete reactions and difficult purifications. nih.govbiosynth.com Future strategies will focus on developing novel resins, linkers, and coupling reagents specifically designed to improve the synthesis of "difficult" sequences, including those containing multiple fluorinated amino acids. biosynth.com